1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine is a chemical compound with the molecular formula C16H25BrN2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and an aminomethyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine typically involves multiple steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the protected pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors or as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The presence of the bromobenzyl group can enhance binding affinity to certain targets, while the Boc group provides stability and protection during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)pyrrolidine: A similar compound without the bromobenzyl group.
1-Boc-3-(methylaminomethyl)pyrrolidine: A derivative with a methyl group instead of the bromobenzyl group.
1-Boc-3-(ethylaminomethyl)pyrrolidine: A derivative with an ethyl group instead of the bromobenzyl group.
Uniqueness
1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of the bromobenzyl group, which can impart specific chemical and biological properties. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.
Properties
CAS No. |
887590-84-3 |
---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-14(12-20)11-19-10-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3 |
InChI Key |
JQFLRYKFNUHUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.